Nitroxoline, also known as 5-nitro-8-hydroxyquinoline, is a synthetic compound belonging to the class of nitroquinolines. It has been utilized primarily as an antibacterial agent, particularly effective against urinary tract infections caused by both gram-positive and gram-negative organisms. The compound exhibits a unique mechanism of action, primarily through its ability to chelate metal ions, which plays a crucial role in its antimicrobial properties and potential therapeutic applications in cancer treatment and biofilm disruption .
Nitroxoline is generally well-tolerated, with a low incidence of side effects []. However, some potential risks include:
As with any medication, it is crucial to consult a healthcare professional before taking nitroxoline.
Nitroxoline exhibits a broad spectrum of biological activities:
The synthesis of nitroxoline typically involves several steps:
Nitroxoline has several notable applications:
Nitroxoline has been studied for its interactions with various biological systems:
Nitroxoline shares similarities with several other compounds within the hydroxyquinoline class. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Clioquinol | Hydroxyquinoline | Associated with neurotoxic effects; used less frequently due to safety concerns. |
8-Hydroxyquinoline | Hydroxyquinoline | Lacks the nitro group; primarily used as a chelator without significant antibacterial activity. |
5-Nitro-8-hydroxyquinoline | Nitro derivative | Effective against biofilms; less neurotoxic compared to clioquinol. |
8-Hydroxy-5-nitroquinolin | Hydroxy derivative | Similar antibacterial properties but less studied for anticancer effects. |
Nitroxoline demonstrates a comprehensive antibacterial spectrum against the major uropathogens responsible for urinary tract infections, with particularly notable efficacy against multidrug-resistant organisms [1] [2] [3] [4]. The compound exhibits its primary therapeutic activity through metal chelation mechanisms that disrupt essential bacterial processes, including ribonucleic acid polymerase function and cellular metal homeostasis [2] [3] [4].
Escherichia coli, the predominant causative agent of uncomplicated urinary tract infections, shows exceptional susceptibility to nitroxoline with minimum inhibitory concentration values consistently ranging from 1 to 8 milligrams per liter [1] [5] [6]. Recent large-scale surveillance studies encompassing over 1,000 clinical isolates demonstrate that nitroxoline maintains potent activity against both community-acquired and healthcare-associated Escherichia coli strains, with minimum inhibitory concentration 50 and minimum inhibitory concentration 90 values of 4 and 8 milligrams per liter, respectively [1] [4]. Notably, resistance rates remain remarkably low at 3.9 percent among Enterobacteriaceae, significantly lower than conventional first-line agents such as ciprofloxacin (19.8 percent) and trimethoprim-sulfamethoxazole (30.9 percent) [7] [8].
Klebsiella pneumoniae isolates demonstrate variable but generally favorable susceptibility patterns, with minimum inhibitory concentration values ranging from 2 to 32 milligrams per liter and minimum inhibitory concentration 50/90 values of 8/32 milligrams per liter [1] [7]. The compound maintains activity against extended-spectrum beta-lactamase-producing strains, offering a valuable therapeutic alternative when fluoroquinolone resistance limits treatment options [7] [9].
Acinetobacter baumannii represents a particularly compelling target for nitroxoline therapy, demonstrating exceptional susceptibility with minimum inhibitory concentration 50/90 values of 2/2 milligrams per liter [1] [10]. This activity is especially significant given the limited therapeutic options available for carbapenem-resistant Acinetobacter baumannii infections, where nitroxoline provides superior activity compared to conventional antimicrobials [1] [7]. In vitro studies reveal that nitroxoline exhibits bactericidal rather than bacteriostatic activity against Acinetobacter baumannii, inducing rapid cell lysis and cytoplasmic content release within 4.5 hours of exposure [4].
Proteus mirabilis, a common pathogen in complicated urinary tract infections and catheter-associated infections, shows consistent susceptibility with minimum inhibitory concentration values of 8 to 16 milligrams per liter [1] [9]. The compound demonstrates particular utility against multidrug-resistant Proteus mirabilis strains that exhibit resistance to conventional antimicrobials [7] [8].
Among Gram-positive uropathogens, Enterococcus faecalis demonstrates favorable susceptibility patterns with minimum inhibitory concentration values ranging from 2 to 8 milligrams per liter [9] [6]. Nitroxoline maintains activity against vancomycin-resistant enterococci, providing an oral therapeutic option for infections caused by these challenging organisms [11]. Staphylococcus aureus, including methicillin-resistant strains associated with catheter-related urinary tract infections, shows similar susceptibility profiles with minimum inhibitory concentration 50/90 values of 4/8 milligrams per liter [9] [6].
Pseudomonas aeruginosa represents the primary exception to nitroxoline's broad-spectrum activity, demonstrating intrinsic resistance with minimum inhibitory concentration values typically exceeding 32 milligrams per liter [1] [4] [7]. This resistance appears related to the organism's sophisticated efflux pump systems and outer membrane characteristics that limit nitroxoline penetration [4].
Resistance development in susceptible species occurs through well-characterized mechanisms involving efflux pump upregulation, particularly the EmrAB-TolC system in Escherichia coli and the OqxAB system in Klebsiella pneumoniae [9] [12]. However, resistance emergence requires prolonged exposure periods and plateaus at relatively low levels (16-fold maximum increase), suggesting inherent barriers to high-level resistance development [9] [13].
Nitroxoline demonstrates significant synergistic activity when combined with colistin against colistin-resistant Enterobacteriaceae, reducing minimum inhibitory concentrations below clinical breakpoints in multiple resistant strains [4] [12]. This synergy appears mediated through nitroxoline-induced outer membrane permeabilization that enhances colistin penetration [4]. Additionally, the compound shows synergistic interactions with large-scaffold antibiotics normally active only against Gram-positive bacteria, expanding therapeutic options for difficult-to-treat Gram-negative infections [4] [12].
Nitroxoline exhibits potent antifungal activity against clinically relevant Candida species, demonstrating particular promise for treating candiduria and invasive candidiasis caused by azole-resistant strains [14] [15] [16] [17]. The compound's antifungal mechanism involves metal chelation that disrupts essential fungal metabolic processes, including those dependent on zinc and copper cofactors [14] [17].
Candida auris, an emerging multidrug-resistant pathogen of global concern, shows exceptional susceptibility to nitroxoline with minimum inhibitory concentration values ranging from 0.125 to 1 milligram per liter [15] [18] [19]. These concentrations are significantly below the European Committee on Antimicrobial Susceptibility Testing breakpoint established for Escherichia coli (16 milligrams per liter), indicating potent antifungal activity [15]. Notably, nitroxoline maintains activity across all five major Candida auris clades, with clade I isolates demonstrating slightly lower minimum inhibitory concentrations compared to clade III strains [15].
Candida glabrata, inherently resistant to azole antifungals, demonstrates susceptibility to nitroxoline with minimum inhibitory concentration 50/90 values of 2/4 milligrams per liter [16] [17]. This activity is particularly significant given the limited therapeutic options for azole-resistant Candida glabrata candiduria [17]. Similarly, other clinically important species including Candida albicans, Candida tropicalis, and Candida parapsilosis show favorable susceptibility profiles with minimum inhibitory concentration values ranging from 0.25 to 4 milligrams per liter [16] [17].
The antifungal activity of nitroxoline operates through multiple mechanisms beyond simple metal chelation. In Candida species, the compound disrupts cellular metal homeostasis, particularly affecting zinc-dependent enzymes essential for fungal cell wall synthesis and maintenance [17]. Additionally, nitroxoline interferes with fungal biofilm formation, a critical virulence factor that contributes to treatment failure in candiduria [16].
Experimental models demonstrate that nitroxoline maintains activity regardless of pre-existing resistance to conventional antifungals, including amphotericin B, fluconazole, and echinocandins [16] [17]. This cross-resistance independence suggests distinct mechanistic pathways that circumvent established antifungal resistance mechanisms [17].
Nitroxoline demonstrates significant antiparasitic activity against pathogenic free-living amoebae, particularly Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis [20] [21]. In vitro studies reveal potent amoebicidal activity with inhibitory concentration 50 values of 1.17 to 1.63 micromolar against trophozoite stages of different Naegleria fowleri strains [20] [21].
The compound exhibits equally impressive activity against the cyst stage of Naegleria fowleri, achieving an inhibitory concentration 50 of 1.26 micromolar [20] [21]. This cysticidal activity is particularly important clinically, as cyst forms represent the environmentally resistant stage that can cause treatment failure if not adequately addressed [20]. The selectivity index values ranging from 3.78 to 5.25 indicate favorable therapeutic windows compared to cytotoxicity against mammalian cells [20] [21].
Balamuthia mandrillaris, another pathogenic free-living amoeba causing granulomatous amoebic encephalitis, demonstrates susceptibility to nitroxoline with inhibitory concentration 50 values of 4.77 micromolar [20] [22]. Clinical case reports document successful treatment of Balamuthia mandrillaris encephalitis using nitroxoline, supporting its potential therapeutic utility in these rare but often fatal infections [20].
The antiparasitic mechanisms of nitroxoline involve metal chelation-mediated disruption of essential parasitic cellular processes [20] [21] [23]. In Naegleria fowleri, treatment induces programmed cell death pathways characterized by typical apoptotic markers, including DNA fragmentation and mitochondrial dysfunction [20] [21]. This mechanism of action differs from conventional anti-amoebic agents and may explain the compound's activity against resistant strains [20].
Metal homeostasis disruption appears central to nitroxoline's antiparasitic activity, with particular effects on zinc and iron-dependent enzymatic pathways essential for parasitic survival and replication [20] [23]. The compound's ability to cross the blood-brain barrier, combined with its low molecular weight and lipophilic properties, makes it particularly suitable for treating central nervous system parasitic infections [20] [21].
Controlled experimental models using standardized American Type Culture Collection strains demonstrate consistent antiparasitic activity across different Naegleria fowleri isolates [20] [21]. Time-course studies reveal rapid onset of anti-amoebic effects, with significant parasitic death occurring within 24 to 48 hours of exposure [20]. Dose-response relationships follow predictable patterns consistent with specific target inhibition rather than general cytotoxic effects [20] [21].
Comparative studies with established anti-amoebic agents, including miltefosine and amphotericin B, demonstrate favorable activity profiles for nitroxoline [20] [21]. The compound shows superior selectivity indices compared to miltefosine, the current first-line treatment for primary amoebic meningoencephalitis [20]. Additionally, nitroxoline maintains activity under physiological conditions that may compromise other anti-amoebic agents [20].
Nitroxoline exhibits significant anticancer activity across multiple malignancy types through diverse molecular mechanisms that extend beyond its established antimicrobial properties [24] [25] [26] [27] [28]. The compound's oncotherapeutic potential involves inhibition of critical cellular pathways including the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling cascade and adenosine monophosphate-activated protein kinase-dependent metabolic regulation [26] [29].
In glioblastoma models, nitroxoline demonstrates potent antiproliferative activity with half-maximal inhibitory concentration values ranging from 6 to 50 micrograms per milliliter [25] [27]. The compound induces cell cycle arrest at the G1/G0 phase through downregulation of cyclin D1, cyclin-dependent kinase 2, and cyclin-dependent kinase 6 [25]. Additionally, nitroxoline promotes apoptosis via caspase-3 activation and poly(adenosine diphosphate-ribose) polymerase cleavage, leading to controlled tumor cell death [25] [27].
Prostate cancer models reveal particularly promising therapeutic potential, with nitroxoline achieving half-maximal inhibitory concentration values of approximately 23 micrograms per milliliter against PC3 cell lines [26] [29]. The compound operates through adenosine monophosphate-activated protein kinase activation, leading to mechanistic target of rapamycin pathway inhibition and subsequent cell cycle arrest [29]. Combination studies with programmed cell death protein 1 blockade demonstrate synergistic antitumor effects, suggesting potential for immunooncology applications [26].
A critical component of nitroxoline's anticancer activity involves methionine aminopeptidase 2 inhibition, resulting in potent anti-angiogenic effects [24] [28]. In human umbilical vein endothelial cell models, nitroxoline achieves half-maximal inhibitory concentration values of 54.8 nanomolar for methionine aminopeptidase 2 inhibition [24]. This leads to endothelial cell proliferation suppression, premature senescence induction, and impaired tube formation in Matrigel assays [24].
In vivo angiogenesis studies using breast cancer xenograft models demonstrate 60 percent tumor volume reduction following nitroxoline treatment [24]. The anti-angiogenic effects correlate with reduced microvessel density and decreased expression of vascular endothelial growth factor, indicating comprehensive inhibition of neovascularization processes [24] [28]. These findings support nitroxoline's potential as an anti-angiogenic therapeutic agent for solid tumors [24].
Nitroxoline exhibits broad-spectrum antiviral activity against diverse viral pathogens through multiple mechanistic pathways [30] [31] [32] [33]. The compound's antiviral effects involve both direct viral target inhibition and modulation of host cellular pathways essential for viral replication [30] [31].
Against severe acute respiratory syndrome coronavirus 2, nitroxoline demonstrates inhibitory concentration 50 values ranging from 2.4 to 4.6 micromolar [31] [34]. The antiviral mechanism involves cathepsin B inhibition, preventing viral spike protein processing essential for cellular entry [31]. Additionally, the compound disrupts endosomal acidification and interferes with viral ribonucleic acid release into the cytoplasm [31] [34].
Mpox virus inhibition represents another significant antiviral application, with nitroxoline achieving inhibitory concentration 50 values between 0.5 and 1.5 micromolar [30] [32] [33]. The compound interferes with phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase signaling pathways that are critical for orthopoxvirus replication [30] [33]. Importantly, nitroxoline maintains activity against tecovirimat-resistant mpox virus strains, suggesting potential utility for drug-resistant viral infections [30].
Unlike many targeted anticancer agents, nitroxoline's multiple mechanisms of action may limit resistance development in oncological applications [28] [29]. The compound's effects on fundamental cellular processes including metal homeostasis, energy metabolism, and protein synthesis create multiple barriers to resistance emergence [28]. Similarly, the broad-spectrum antiviral activity involving both viral and host targets reduces the likelihood of escape mutations that compromise therapeutic efficacy [30] [31].
Acute Toxic;Irritant